5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with methyl acrylate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds .
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to various biological effects . For example, it may inhibit kinase activity, affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Another five-membered heterocycle with one oxygen and one nitrogen atom.
Thiazole: Contains sulfur instead of oxygen in the ring structure.
Oxadiazole: Features two nitrogen atoms in the ring.
Uniqueness
5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H12N2O/c1-5-2-3-7-6(4-5)10-8(9)11-7/h5H,2-4H2,1H3,(H2,9,10) |
InChI Key |
JMGCSBXNBHKKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)N=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.